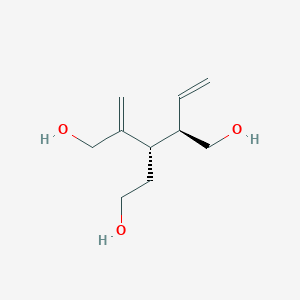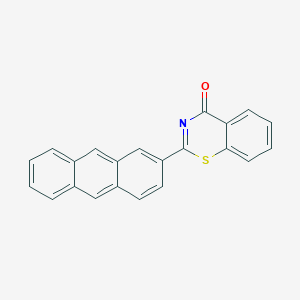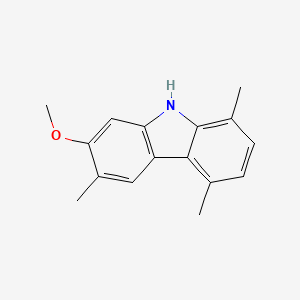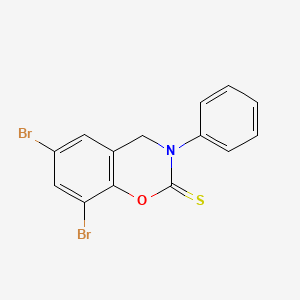
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features multiple functional groups, including hydroxyl and vinyl groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy aldehydes or ketones.
Hydroboration-Oxidation: Adding borane to alkenes followed by oxidation to form alcohols.
Grignard Reaction: Reacting alkyl or aryl magnesium halides with carbonyl compounds to form alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: Using metal catalysts to add hydrogen to unsaturated bonds.
Continuous Flow Reactors: Employing continuous flow systems for efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, CrO₃.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Pd/C, PtO₂ for hydrogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers, esters, or halides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for complex organic synthesis.
Biology: Potential use in biochemical studies and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediol: A simpler diol with two hydroxyl groups.
2-Ethenyl-3-hydroxyethyl-4-methylene-pentane: A similar compound with slight structural variations.
4-Methylene-2-hydroxyethyl-1,5-pentanediol: Another structurally related compound.
Uniqueness
1,5-Pentanediol, 2-ethenyl-3-(2-hydroxyethyl)-4-methylene-, (2R,3S)- is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
648903-65-5 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(2R,3S)-2-ethenyl-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,9-13H,1-2,4-7H2/t9-,10+/m0/s1 |
Clave InChI |
NPRYYGAEEIFLTE-VHSXEESVSA-N |
SMILES isomérico |
C=C[C@@H](CO)[C@H](CCO)C(=C)CO |
SMILES canónico |
C=CC(CO)C(CCO)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)

![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)

![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)

![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)



![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;methyl 2-[8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetate](/img/structure/B12612607.png)
![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)
